Cas no 143692-48-2 (GYKI 53655 hydrochloride)

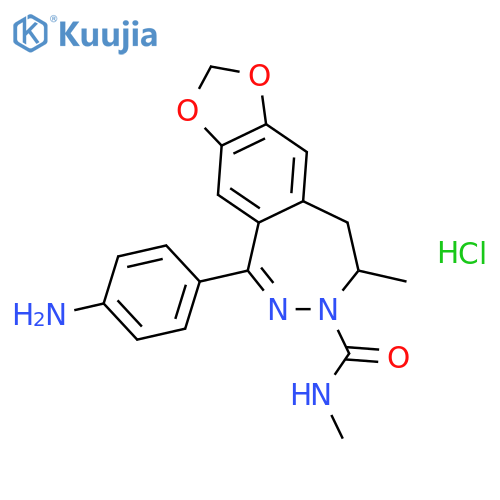

GYKI 53655 hydrochloride structure

商品名:GYKI 53655 hydrochloride

GYKI 53655 hydrochloride 化学的及び物理的性質

名前と識別子

-

- 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide,5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1)

- GYKI 53655 hydrochloride

- 1-(4-AMinophenyl)-3-MethylcarbaMyl-4-Methyl-3,4-dihydro-7,8-Methylenedioxy-5H-2,3-benzodiazepinehydrochloride

- GYKI53655 hydrochloride

- GYKI53655 HCl

- 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine-7-carboxamide, 8,9-dihydro-5-(4-aminophenyl)-N,8-dimethyl-, monohydrochloride

- C19H20N4O3.HCl

- Q27271407

- 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride

- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methyle

- LY-300168 MONOHYDROCHLORIDE

- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride

- 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydr

- 8,9-DIHYDRO-5-(4-AMINOPHENYL)-N,8-DIMETHYL-7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE- 7-CARBOXAMIDE HCL

- JI4631600

- Toxic solid, organic, n.o.s. (Buspirone hydrochloride)

- Toxic solid, organic, n.o.s. (GYKI 53655 hydrochloride)

- 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)

- DTXSID10931992

- 143692-48-2

- HY-103228

- J-007858

- LY-300168 MONOHYDROCHLORIDE, (+/-)-

- 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride

- LY300168 (hydrochloride)

- LY 300168

- UNII-91HGG22IDM

- AKOS024457164

- 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-ben zodiazepine hydrochloride

- MS-26456

- 7H-1,3-DIOXOLO(4,5-H)(2,3)BENZODIAZEPINE-7-CARBOXAMIDE, 5-(4-AMINOPHENYL)-8,9-DIHYDRO-N,8-DIMETHYL-, HYDROCHLORIDE (1:1)

- HB0312

- CS-0025621

- GYKI 53655 (hydrochloride)

- 91HGG22IDM

- G13093

- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine

- DA-53798

- SCHEMBL25271920

-

- インチ: 1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H

- InChIKey: ASLCSBBDVWPSQT-UHFFFAOYSA-N

- ほほえんだ: Cl[H].O1COC2=C1C=C1C(=C2)C(C2C=CC(=CC=2)N([H])[H])=NN(C(N([H])C)=O)C(C)C1

計算された属性

- せいみつぶんしりょう: 388.1302182g/mol

- どういたいしつりょう: 388.1302182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 1

- 複雑さ: 561

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.2

じっけんとくせい

- ようかいど: H2O: >10mg/mL

GYKI 53655 hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0025621-5mg |

GYKI 53655 (hydrochloride) |

143692-48-2 | 98.15% | 5mg |

$120.0 | 2022-04-27 | |

| ChemScence | CS-0025621-100mg |

GYKI 53655 (hydrochloride) |

143692-48-2 | 98.15% | 100mg |

$1200.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15456-10 mg |

GYKI53655 hydrochloride |

143692-48-2 | 10mg |

¥1480.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1248960-10mg |

1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride |

143692-48-2 | 98% | 10mg |

$370 | 2024-06-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13926-50mg |

GYKI 53655 hydrochloride |

143692-48-2 | 98% | 50mg |

¥6656.00 | 2023-09-09 | |

| TRC | G932055-50mg |

GYKI 53655 Hydrochloride |

143692-48-2 | 50mg |

$ 895.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1248960-50mg |

1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepinehydrochloride |

143692-48-2 | 98% | 50mg |

$1200 | 2024-06-06 | |

| MedChemExpress | HY-103228-100mg |

GYKI 53655 hydrochloride |

143692-48-2 | 98.15% | 100mg |

¥12000 | 2023-08-31 | |

| MedChemExpress | HY-103228-5mg |

GYKI 53655 hydrochloride |

143692-48-2 | 98.15% | 5mg |

¥1200 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-361203-10 mg |

GYKI 53655 hydrochloride, |

143692-48-2 | 10mg |

¥1,655.00 | 2023-07-10 |

GYKI 53655 hydrochloride 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

143692-48-2 (GYKI 53655 hydrochloride) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:143692-48-2)GYKI 53655 hydrochloride

清らかである:99%/99%/99%

はかる:5mg/10mg/50mg

価格 ($):150.0/213.0/865.0